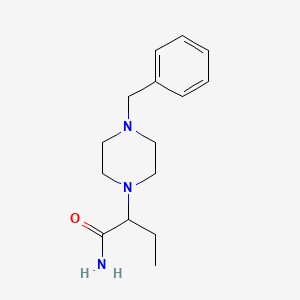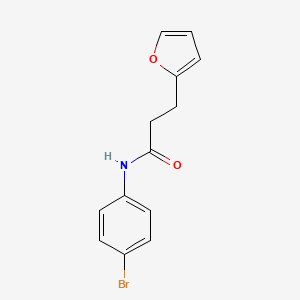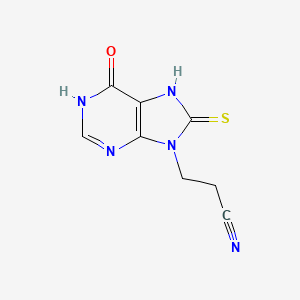
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is a chemical compound that features a phenyl ring substituted with hydroxy and diiodo groups, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone typically involves the iodination of a hydroxyphenyl precursor followed by the introduction of the piperidinyl methanone group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the diiodination of the hydroxyphenyl compound. The piperidinyl methanone group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl group in the piperidinyl methanone moiety can be reduced to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated piperidinyl methanones, and other functionalized aromatic compounds .
Scientific Research Applications
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy and diiodo groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-3,5-diiodophenyl)[2-(hydroxymethyl)-1-piperidinyl]methanone: Similar structure but with an additional hydroxymethyl group.
(3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone: Contains bromine and chlorine substituents instead of iodine
Uniqueness
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both hydroxy and diiodo groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13I2NO2 |
|---|---|
Molecular Weight |
457.05 g/mol |
IUPAC Name |
(2-hydroxy-3,5-diiodophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13I2NO2/c13-8-6-9(11(16)10(14)7-8)12(17)15-4-2-1-3-5-15/h6-7,16H,1-5H2 |
InChI Key |
OYCVTKIGLUVQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)






![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
